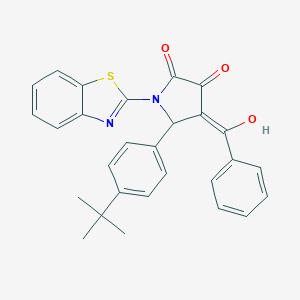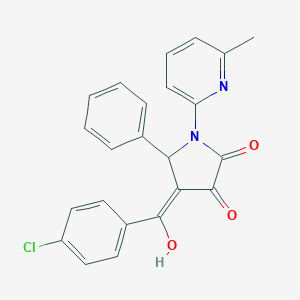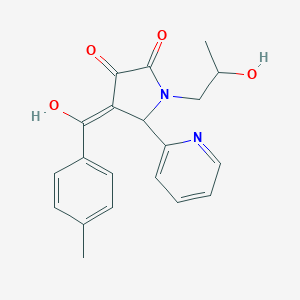![molecular formula C27H21FN2O4 B282279 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282279.png)
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as FTY720, is a synthetic compound that has been studied extensively for its potential use in treating various diseases. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the modulation of sphingosine-1-phosphate (S1P) receptors. 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one acts as an S1P receptor agonist, which leads to the internalization and degradation of the receptor. This, in turn, results in the sequestration of lymphocytes in secondary lymphoid organs, preventing their migration to sites of inflammation or tumor growth.
Biochemical and Physiological Effects:
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, decrease the production of pro-inflammatory cytokines, and inhibit angiogenesis. 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has also been shown to have neuroprotective effects in animal models of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound. However, 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has some limitations, including its relatively low potency and selectivity for S1P receptors.
Zukünftige Richtungen
There are several future directions for research on 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of more potent and selective S1P receptor agonists. Another potential area of research is the use of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one and its potential use in treating various diseases.
Synthesemethoden
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process requires careful attention to detail and must be carried out under controlled conditions to ensure the purity and potency of the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential use in treating a variety of diseases, including multiple sclerosis, cancer, and organ transplant rejection. In preclinical studies, 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have immunomodulatory, anti-inflammatory, and anti-tumor properties.
Eigenschaften
Molekularformel |
C27H21FN2O4 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H21FN2O4/c28-19-9-5-17(6-10-19)25(32)23-24(16-7-11-20(31)12-8-16)30(27(34)26(23)33)14-13-18-15-29-22-4-2-1-3-21(18)22/h1-12,15,24,29,31-32H,13-14H2/b25-23- |
InChI-Schlüssel |
HJOSRTZYEYKYPF-BZZOAKBMSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C3=O)C5=CC=C(C=C5)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)F)O)C(=O)C3=O)C5=CC=C(C=C5)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)F)O)C(=O)C3=O)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



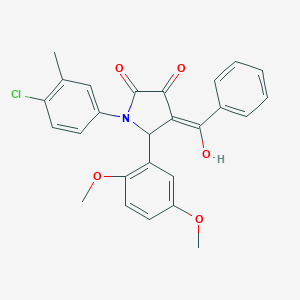
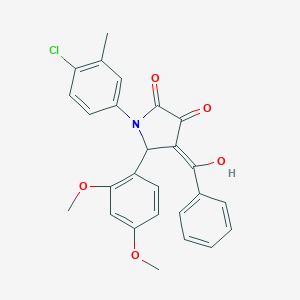

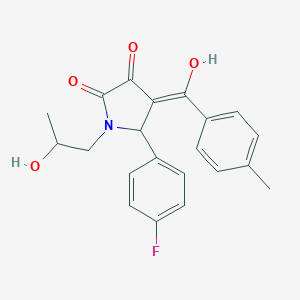
![methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282208.png)

![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282211.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-piperazin-1-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione](/img/structure/B282212.png)
